(S)-2-hydroxypropylphosphonate
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C3H8O4P- |
|---|---|
分子量 |
139.07 g/mol |
IUPAC 名称 |
hydroxy-[(2S)-2-hydroxypropyl]phosphinate |
InChI |
InChI=1S/C3H9O4P/c1-3(4)2-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/p-1/t3-/m0/s1 |
InChI 键 |
ZFVCONUOLQASEW-VKHMYHEASA-M |
手性 SMILES |
C[C@@H](CP(=O)(O)[O-])O |
规范 SMILES |
CC(CP(=O)(O)[O-])O |
产品来源 |
United States |
Biosynthesis of S 2 Hydroxypropylphosphonate
Initial Carbon-Phosphorus Bond Formation
The journey to (S)-2-hydroxypropylphosphonate begins with the creation of a carbon-phosphorus bond, a thermodynamically challenging reaction that is fundamental to all known phosphonate (B1237965) biosynthetic pathways. researchgate.net This crucial step is catalyzed by the enzyme Phosphoenolpyruvate (B93156) mutase.
Phosphoenolpyruvate (PEP) Mutase (Ppm) Catalysis
Phosphoenolpyruvate (PEP) mutase (Ppm), also known as PEP phosphomutase, is the enzyme responsible for the initial, pivotal rearrangement that establishes the C-P bond. researchgate.netnih.govwikipedia.orgnih.gov It belongs to the isomerase family, specifically the phosphotransferases, that catalyze the intramolecular transfer of phosphate (B84403) groups. wikipedia.org
PEP mutase catalyzes the conversion of the high-energy phosphate compound phosphoenolpyruvate (PEP), which contains a P-O-C linkage, into its isomer, 3-phosphonopyruvate (B1263368) (PnPy), which features a direct P-C bond. nih.govwikipedia.orgnih.gov This intramolecular rearrangement is an unusual and critical step, as it forms the foundational C-P bond from which a diverse array of phosphonate natural products are derived. researchgate.netebi.ac.uk The reaction involves the cleavage of an oxygen-phosphorus bond in PEP and the formation of a new carbon-phosphorus bond in PnPy. researchgate.net The enzyme maintains the stereochemistry at the phosphorus atom during this transfer. wikipedia.org
The formation of the C-P bond in PnPy from PEP is a thermodynamically unfavorable reaction. wikipedia.org The equilibrium of the reaction catalyzed by PEP mutase strongly favors the starting material, PEP. researchgate.net To overcome this thermodynamic barrier and drive the biosynthetic pathway forward, the product, PnPy, is immediately consumed in a subsequent and highly favorable reaction. wikipedia.org
This is achieved by the enzyme phosphonopyruvate (B1221233) decarboxylase, which catalyzes the rapid and irreversible decarboxylation of PnPy to produce 2-phosphonoacetaldehyde and carbon dioxide. wikipedia.orgwikipedia.org This decarboxylation step is so energetically favorable that it effectively pulls the preceding PEP mutase reaction forward, in accordance with Le Chatelier's principle, by continuously removing the PnPy product. wikipedia.org This coupling of an unfavorable reaction to a highly favorable one is a common strategy in metabolic pathways to ensure the efficient synthesis of necessary intermediates.
Biosynthetic Precursors to this compound
Following the initial C-P bond formation and subsequent decarboxylation, the pathway to this compound involves several key intermediates. The specific route can diverge depending on the organism but converges to form this central molecule.
Cytidylyl-2-hydroxyethylphosphonate (HEP-CMP)
In the fosfomycin (B1673569) biosynthetic pathway found in Streptomyces species, 2-hydroxyethylphosphonate (HEP) is a key intermediate. nih.govnih.gov Research has revealed that this pathway involves a transient cytidylylation step. The bifunctional enzyme Fom1 possesses a cytidylyltransferase (CyTase) domain that catalyzes the attachment of a cytidine (B196190) monophosphate (CMP) group to HEP, forming cytidylyl-2-hydroxyethylphosphonate (HEP-CMP). nih.gov
This HEP-CMP intermediate is then acted upon by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase Fom3, which catalyzes the C-methylation of HEP-CMP to produce cytidylyl-(S)-2-hydroxypropylphosphonate ((S)-HPP-CMP). nih.govresearchgate.net Finally, the enzyme FomD hydrolyzes the CMP group from (S)-HPP-CMP to yield this compound ((S)-HPP) and CMP. nih.gov FomD shows a significantly higher catalytic efficiency for (S)-HPP-CMP compared to HEP-CMP, indicating its specific role in this final step of the precursor's formation. nih.gov
| Enzyme | Substrate | Product | Function |
| Fom1 (CyTase domain) | 2-hydroxyethylphosphonate (HEP) | Cytidylyl-2-hydroxyethylphosphonate (HEP-CMP) | Cytidylylation |
| Fom3 | HEP-CMP | Cytidylyl-(S)-2-hydroxypropylphosphonate ((S)-HPP-CMP) | C-methylation |
| FomD | (S)-HPP-CMP | This compound ((S)-HPP) | Hydrolysis |
2-Oxopropylphosphonate (2-OPP)
An alternative route to this compound exists, notably in Pseudomonas species that also produce fosfomycin. nih.govnih.gov In this pathway, the intermediate following PnPy processing is 2-oxopropylphosphonate (2-OPP). nih.govnih.gov This keto-phosphonate is then stereoselectively reduced to form the final precursor.
The enzyme Psf3, an NADPH-dependent dehydrogenase, catalyzes the conversion of 2-OPP to this compound. nih.gov Structural studies of Psf3 complexed with NADP+ and 2-OPP have shown that specific active site residues orient the substrate in such a way that only the (S)-stereoisomer is produced. nih.gov This stereospecific reduction ensures that the correct enantiomer is available for the final step in fosfomycin biosynthesis, which is the epoxidation of (S)-2-HPP catalyzed by the HppE enzyme. nih.govresearchgate.net
| Enzyme | Substrate | Product | Cofactor | Stereochemistry |
| Psf3 | 2-oxopropylphosphonate (2-OPP) | This compound ((S)-HPP) | NADPH | Stereospecific reduction to (S)-isomer |
Enzymatic Transformations Leading to this compound
The generation of (S)-2-HPP from precursor metabolites is accomplished through distinct, multi-enzyme pathways. In Streptomyces, the pathway proceeds through a cytidylylated intermediate, whereas in Pseudomonas, a different series of reactions leads to the same final product before epoxidation.
Role of Fom1, Fom2, and FomC in HEP-CMP Formation (in Streptomyces pathways)
In Streptomyces species, the biosynthesis of (S)-2-HPP begins with the central metabolite phosphoenolpyruvate (PEP). acs.org Three enzymes, Fom1, Fom2, and FomC, work in concert to convert PEP into (5′-cytidylyl)-2-hydroxyethylphosphonate (HEP-CMP), the immediate precursor for methylation. acs.org
The sequential action of these enzymes is as follows:
Fom1 : This enzyme possesses phosphoenolpyruvate mutase activity, catalyzing the intramolecular rearrangement of PEP to phosphonopyruvate (PnPy). researchgate.netnih.gov This step is thermodynamically unfavorable. nih.gov
Fom2 : To drive the reaction forward, Fom2, a thiamine (B1217682) pyrophosphate-dependent decarboxylase, catalyzes the irreversible decarboxylation of PnPy to produce phosphonoacetaldehyde (B103672) (PnAA). researchgate.netnih.govnih.gov
FomC : This enzyme is an NADPH-dependent reductase that reduces the aldehyde group of PnAA to a hydroxyl group, yielding 2-hydroxyethylphosphonate (HEP). researchgate.netnih.gov
Fom1 (Cytidylyltransferase Domain) : Fom1 is a bifunctional enzyme. Its C-terminal cytidylyltransferase domain then catalyzes the attachment of a cytidine monophosphate (CMP) group to HEP, forming the substrate for the next step, (5′-cytidylyl)-2-hydroxyethylphosphonate (HEP-CMP). nih.gov
Fom3: Cobalamin-Dependent Radical S-Adenosylmethionine (SAM) Methylase
Fom3 is a key enzyme in the Streptomyces pathway, responsible for the stereospecific methylation that establishes the chiral center of what will become (S)-2-HPP. nih.govnih.gov It belongs to the class B family of cobalamin-dependent radical S-adenosylmethionine (SAM) methyltransferases. nih.gov
Fom3 catalyzes the methylation of the C2 position of HEP-CMP to produce (2S)-(5′-cytidylyl)-2-hydroxypropylphosphonate [(2S)-HPP-CMP]. acs.orgnih.gov Early in vitro studies suggested a lack of stereospecificity, showing the production of both (2R)- and (2S)-HPP-CMP. nih.gov However, subsequent detailed investigations have definitively shown that the reaction is highly stereoselective, yielding solely the (S)-HPP-CMP product. nih.govacs.org This stereospecificity is crucial, as the downstream epoxidase enzyme that forms the final fosfomycin product is specific for the (S)-isomer. nih.gov
The methylation reaction catalyzed by Fom3 proceeds through a sophisticated radical-based mechanism. nih.gov The key steps are:
Radical Initiation : The enzyme's [4Fe-4S] cluster facilitates the reductive cleavage of SAM, generating a highly reactive 5′-deoxyadenosyl radical (5′-dA•). acs.orgnih.gov
Hydrogen Abstraction : The 5′-dA• stereoselectively abstracts the pro-R hydrogen atom from the C2 position of the HEP-CMP substrate. nih.govnih.govacs.org
Methyl Transfer : This hydrogen abstraction creates a substrate radical. nih.gov The methyl group is then transferred from a methylcobalamin (B1676134) (MeCbl) cofactor within the enzyme's active site to the substrate radical. nih.govnih.gov This methyl transfer occurs with an inversion of configuration at the C2 carbon, resulting in the formation of the (2S)-HPP-CMP product. nih.govnih.govacs.org
Cofactor Regeneration : After methyl transfer, the resulting cob(II)alamin is reduced and remethylated by a second molecule of SAM to regenerate the MeCbl cofactor for the next catalytic cycle. acs.org
Studies using deuterium-labeled substrates have been instrumental in elucidating this stereochemical course, confirming the abstraction of the pro-R hydrogen and the subsequent inversion of configuration at the reaction center. nih.govnih.govacs.org
The complex catalytic activity of Fom3 relies on multiple cofactors. It is a member of the radical SAM superfamily, which is characterized by the presence of an iron-sulfur cluster essential for radical generation. wikipedia.org
S-Adenosylmethionine (SAM) : Fom3 utilizes SAM in two distinct ways: as a source for the 5′-deoxyadenosyl radical that initiates the reaction and as the methyl donor to regenerate the methylcobalamin cofactor. acs.org
Cobalamin (Vitamin B12) : Fom3 is a cobalamin-dependent enzyme. nih.gov The methyl group is directly transferred to the substrate from the cobalt atom of the methylcobalamin cofactor. nih.gov
Iron-Sulfur Cluster : Spectroscopic analyses, including electron paramagnetic resonance and Mössbauer spectroscopy, have confirmed that Fom3 contains one [4Fe-4S] cluster. nih.govpsu.edu This cluster is fundamental to the enzyme's function, as it mediates the electron transfer required for the reductive cleavage of SAM to generate the initiating 5'-deoxyadenosyl radical. acs.orgwikipedia.org
Table 1: Properties of the Fom3 Enzyme
| Property | Description | Reference |
|---|---|---|
| Enzyme Class | Class B Cobalamin-Dependent Radical SAM Methyltransferase | nih.gov |
| Substrate | (5′-cytidylyl)-2-hydroxyethylphosphonate (HEP-CMP) | nih.gov |
| Product | (2S)-(5′-cytidylyl)-2-hydroxypropylphosphonate [(2S)-HPP-CMP] | nih.gov |
| Stereochemistry | Stereoselective methylation with inversion of configuration at C2 | nih.govacs.org |
| Cofactors | S-Adenosylmethionine (SAM), Cobalamin (B12), [4Fe-4S] cluster | acs.orgnih.gov |
Psf3: Reductase Activity (in Pseudomonas pathways)
While Streptomyces utilize the Fom1/2/3/C pathway, Pseudomonas species employ a different strategy to synthesize the precursor to (S)-2-HPP. nih.govnih.gov In Pseudomonas syringae, the biosynthesis of fosfomycin diverges significantly after the formation of phosphonopyruvate. nih.gov The final step leading to (S)-2-HPP in this pathway is catalyzed by the enzyme Psf3.
Psf3 is a reductase that catalyzes the NADPH-dependent reduction of 2-oxopropylphosphonate (2-OPP) to stereospecifically form this compound [(S)-2-HPP]. This transformation is the penultimate step in the Pseudomonas fosfomycin biosynthetic pathway. Kinetic studies have shown a strong preference for NADPH over NADH as the hydride donor.
Stereospecific Reduction of 2-Oxopropylphosphonate to this compound
The formation of this compound ((S)-HPP) from 2-oxopropylphosphonate (2-OPP) is a critical step that establishes the precise stereochemistry required for downstream biological activity, such as in the biosynthesis of the antibiotic fosfomycin. This conversion is achieved through a stereospecific reduction reaction catalyzed by specific oxidoreductase enzymes.
In the fosfomycin biosynthetic pathway of Pseudomonas syringae, the enzyme Psf3, a dehydrogenase, has been identified as the catalyst for this transformation. nih.govnih.gov Psf3 facilitates the NADPH-dependent reduction of the ketone group in 2-oxopropylphosphonate to a hydroxyl group, specifically forming the (S)-enantiomer of 2-hydroxypropylphosphonate. nih.gov The reaction is highly specific, ensuring that only the (S) stereoisomer, which is the necessary substrate for the subsequent epoxidation step to form fosfomycin, is produced. nih.govnih.gov Structural analysis of Psf3 in complex with its substrate and the cofactor NADP+ has provided insight into how active site residues orient the substrate to ensure the formation of the S stereoisomer exclusively. nih.gov
Terminal Hydrolytic Step to Yield this compound
In a different biosynthetic route observed in Streptomyces, this compound is generated via a terminal hydrolytic step from a cytidylylated precursor. This step is essential as the cytidine monophosphate (CMP) group must be removed before the final conversion to fosfomycin can occur. nih.gov
FomD: Hydrolysis of Cytidylyl this compound ((S)-HPP-CMP)
The enzyme responsible for the hydrolysis of cytidylyl this compound ((S)-HPP-CMP) is FomD. nih.govacs.org This protein, which contains a DUF402 domain, was the final uncharacterized enzyme in the fosfomycin biosynthetic gene cluster of Streptomyces. nih.govnih.gov FomD catalyzes the cleavage of the phosphoanhydride bond in (S)-HPP-CMP, releasing (S)-HPP and cytidine monophosphate (CMP). nih.govacs.org
The biosynthetic logic for this step involves the necessity of the CMP moiety for a preceding reaction. An earlier intermediate, 2-hydroxyethylphosphonate (HEP), is first cytidylylated. acs.org This CMP-conjugated molecule is the substrate for the radical SAM C-methyltransferase, Fom3, which stereoselectively methylates it to produce (S)-HPP-CMP. acs.org However, the bulky CMP group prevents the subsequent enzyme, an epoxidase, from acting on the molecule. nih.gov Therefore, the hydrolytic activity of FomD is crucial to remove the CMP group, yielding the free (S)-HPP ready for the final biosynthetic step. nih.govacs.org
FomD demonstrates clear substrate specificity, which ensures the correct timing of hydrolysis in the biosynthetic pathway. While FomD can hydrolyze both (S)-HPP-CMP and its precursor, cytidylyl 2-hydroxyethylphosphonate (HEP-CMP), its catalytic efficiency is significantly higher for (S)-HPP-CMP. nih.govacs.org Research has shown that the kcat/KM value, a measure of catalytic efficiency, of FomD for (S)-HPP-CMP is 10-fold greater than that for HEP-CMP. nih.gov This preferential activity suggests that in the cellular environment, FomD primarily acts on (S)-HPP-CMP after the methylation step has occurred, rather than prematurely hydrolyzing HEP-CMP. nih.govacs.org This substrate specificity ensures a controlled and efficient progression of the biosynthetic pathway. acs.org
| Substrate | kcat/KM (M⁻¹s⁻¹) | Relative Efficiency |
|---|---|---|
| (S)-HPP-CMP | 1.1 x 10⁵ | 10-fold higher |
| HEP-CMP | 1.1 x 10⁴ | Baseline |
The catalytic activity of FomD is dependent on the presence of divalent metal ions. nih.gov Studies have shown that the enzyme efficiently hydrolyzes (S)-HPP-CMP in the presence of either manganese (Mn²⁺) or cobalt (Co²⁺). nih.govacs.org The crystal structure of FomD reveals that two metal cations are positioned between the enzyme's barrel-like fold and two C-terminal α-helices. nih.gov These metal ions are believed to play a crucial role in activating the phosphonate group of the substrate, facilitating the nucleophilic attack by a water molecule to effect hydrolysis. nih.gov
Enzymology and Reaction Mechanisms of S 2 Hydroxypropylphosphonate Transformation
(S)-2-Hydroxypropylphosphonate Epoxidase (HppE/Fom4/Psf4)
This compound epoxidase, also known as HppE, Fom4, or Psf4, is the key enzyme responsible for the conversion of this compound ((S)-HPP) into fosfomycin (B1673569). nih.govnih.gov This enzyme displays remarkable catalytic versatility, also capable of oxidizing the enantiomer of its natural substrate, (R)-2-hydroxypropylphosphonate, to 2-oxopropylphosphonic acid. nih.gov
The primary role of HppE in the biosynthesis of fosfomycin is the catalysis of an oxidative epoxidation reaction. nih.govnih.govnih.gov This reaction transforms the secondary alcohol of this compound into the epoxide ring that is the chemical warhead of the fosfomycin antibiotic. nih.gov The formation of this strained three-membered ring is essential for the biological activity of fosfomycin, which inhibits bacterial cell wall synthesis. nih.gov
The reaction catalyzed by HppE is an unusual 1,3-dehydrogenation of the secondary alcohol in the substrate to form the new carbon-oxygen bond of the epoxide ring. nih.gov This transformation is distinct from the more common epoxidation reactions in biology that typically involve the oxidation of an alkene. utexas.edu
HppE is classified as a mononuclear non-heme iron-dependent enzyme. nih.govresearchgate.netnih.gov Its active site contains a single iron atom that is essential for catalysis. nih.gov This iron center is coordinated by a 2-His-1-carboxylate facial triad, a common structural motif in this class of enzymes. researchgate.net
Initially categorized as a dioxygenase, further research has revealed that HppE preferentially utilizes hydrogen peroxide (H₂O₂) as its co-substrate rather than molecular oxygen (O₂). nih.govnih.gov This finding has led to its reclassification as a non-heme-iron peroxidase. nih.govnih.gov The enzyme uses the iron(II) cofactor to reduce H₂O₂, likely forming a powerful iron(IV)-oxo intermediate that initiates the catalytic cycle. nih.gov
| Enzyme Property | Description | References |
|---|---|---|
| Enzyme Names | This compound epoxidase, HppE, Fom4, Psf4 | nih.govnih.gov |
| Enzyme Class | Mononuclear non-heme iron-dependent dioxygenase/peroxidase | nih.govnih.govnih.govresearchgate.netnih.gov |
| Cofactor | Mononuclear Iron (Fe) | nih.gov |
| Preferred Co-substrate | Hydrogen Peroxide (H₂O₂) | nih.govnih.gov |
| Natural Substrate | This compound ((S)-HPP) | nih.gov |
| Product | Fosfomycin ((1R,2S)-epoxypropylphosphonate) | nih.gov |
The mechanism by which HppE forms the epoxide ring of fosfomycin is intricate and has been the subject of extensive research. It involves a series of unique chemical steps that deviate from typical enzymatic epoxidations.
The conversion of this compound to fosfomycin by HppE is fundamentally a dehydrogenation reaction. nih.gov This is an unusual mechanism for epoxide formation, which more commonly proceeds through the addition of an oxygen atom to a double bond. In this case, the enzyme removes a hydrogen atom from both the C1 and the hydroxyl group of the substrate to facilitate the ring closure. nih.gov
Isotopic labeling studies have definitively shown that the oxygen atom incorporated into the epoxide ring of fosfomycin originates from the hydroxyl group of the this compound substrate itself, and not from molecular oxygen or solvent. utexas.edunih.gov This was a critical finding that pointed towards the dehydrogenation mechanism and distinguished HppE from typical oxygenases. utexas.edu
The currently accepted mechanism for HppE catalysis involves the formation of substrate-derived radical intermediates. nih.govacs.org The reaction is initiated by the abstraction of a hydrogen atom from the C1 position of (S)-HPP by the high-valent iron-oxo species in the enzyme's active site. nih.gov This generates a substrate radical intermediate. nih.govresearchgate.net
Experimental evidence for the involvement of these radical intermediates has been obtained through the use of substrate analogs containing cyclopropyl and methylenecyclopropyl groups, which act as "radical clocks". nih.govnih.gov The detection of ring-opened products or enzyme inactivation when using these probes provides strong support for the existence of a transient C2-centered radical intermediate in the catalytic cycle. nih.govacs.orgnih.gov
| Mechanistic Feature | Experimental Evidence | References |
|---|---|---|
| Unusual Dehydrogenation | Characterization of the reaction as a 1,3-dehydrogenation of a secondary alcohol. | nih.govnih.gov |
| Origin of Epoxide Oxygen | Isotopic labeling experiments showing retention of the oxygen atom from the substrate's hydroxyl group. | utexas.edunih.gov |
| Radical Intermediates | Use of cyclopropyl and methylenecyclopropyl substrate analogues leading to ring-opened products and enzyme inactivation. | nih.govacs.orgnih.gov |
Mechanistic Pathways of Epoxide Formation
Evaluation of Carbocationic Intermediates and Subsequent Revisions
The mechanism of the this compound epoxidase (HppE), the enzyme responsible for converting this compound ((S)-2-HPP) into the antibiotic fosfomycin, has been a subject of detailed investigation, particularly concerning the nature of the reaction intermediates. An early hypothesis suggested the involvement of a carbocationic intermediate. This proposal was largely based on the enzyme's ability to catalyze an unusual 1,2-phosphono migration when presented with the substrate analog (R)-1-hydroxypropylphosphonate ((R)-1-HPP). nih.govnih.govresearchgate.net This reaction, which converts (R)-1-HPP into an aldehyde product, was rationalized as proceeding through the formation of a C2 carbocation, which is then quenched by the migration of the adjacent phosphonate (B1237965) group. nih.govresearchgate.net The mechanism was proposed to involve hydrogen atom abstraction from C2, followed by electron transfer from the resulting radical to an oxidized iron cofactor, generating the C2 carbocation that induces the 1,2-shift. nih.gov
This observation led to the proposal of an analogous pathway for the native epoxidation reaction of (S)-2-HPP, where a C1 carbocation would be formed after hydrogen abstraction from C1, followed by nucleophilic attack from the C2 oxygen to form the epoxide ring. researchgate.netnih.gov
However, subsequent studies and revisions of the mechanism have provided strong evidence against the formation of a C1 carbocation in the main epoxidation pathway. nih.govnih.gov Research using substrate analogues halogenated at the C1 or C3 position demonstrated that HppE could still process these compounds, which would be expected to severely destabilize a C1 carbocation intermediate. nih.gov This finding is inconsistent with a polar cyclization mechanism involving a carbocation and instead supports a radical-based coupling mechanism. nih.govpsu.edu More recent computational studies have further challenged the carbocation model, suggesting that even in the 1,2-phosphono migration of (R)-1-HPP, a distinct carbocation intermediate does not form; rather, the reorientation of a C2-radical intermediate triggers the migration. researchgate.net These collective findings have led to a revised understanding that the epoxidation of (S)-2-HPP proceeds via a radicaloid mechanism rather than through a discrete carbocationic intermediate. nih.gov
Stereochemical Control of Epoxidation: Inversion at C1 and cis-Epoxide Formation
A critical and mechanistically revealing feature of the HppE-catalyzed reaction is its precise stereochemical control. The transformation of (S)-2-HPP to fosfomycin involves the net replacement of the C1 pro-R hydrogen with the C2 oxygen. nih.gov Crucially, this C-O bond formation occurs with an inversion of the stereochemical configuration at the C1 carbon. researchgate.netnih.gov This inversion results in the formation of (1R,2S)-epoxypropylphosphonic acid, which has a cis-stereochemistry. nih.govnih.gov
This stereochemical outcome is particularly noteworthy because a simple, direct radical coupling mechanism, where the C2 oxygen attacks the C1 radical from the same face as the abstracted hydrogen, would be expected to proceed with retention of configuration, yielding the trans-epoxide. nih.gov The observed inversion of stereochemistry at C1 implies a more complex and tightly controlled mechanism for the ring-closure step, ruling out the simplest radical rebound pathway. researchgate.netnih.gov This unexpected stereochemical course was one of the key experimental observations that prompted deeper investigations into the HppE mechanism and led to the consideration of alternative pathways, including the now-discounted C1 carbocation model and the currently favored sterically guided radical-coupling mechanism. nih.gov
Steric Guidance of Radical-Coupling Mechanism
Current evidence strongly indicates that HppE achieves its high selectivity for C1 inversion and cis-epoxide formation through steric guidance of a radical-coupling reaction. nih.govnih.govpsu.edu The enzyme's active site creates a constrained environment that directs the trajectory of the C-O bond formation. nih.gov X-ray crystal structures of HppE have identified a hydrophobic pocket near the C3-methyl group of the substrate, formed by residues including Leu120, Leu144, Phe182, and Leu193. nih.govnih.gov
Site-directed mutagenesis studies on these residues have demonstrated their critical role in controlling the reaction's stereochemistry. By altering the size and shape of this pocket, researchers were able to systematically change the ratio of cis to trans epoxide products. nih.govnih.gov
Enhancing cis-selectivity: Replacing Leu193 with the bulkier phenylalanine (Leu193Phe) increased the steric hindrance, enhancing the stereoselectivity for the cis-product to a ratio of approximately 99:1. nih.govpsu.edu
Diminishing cis-selectivity: Conversely, the Leu120Phe substitution in the product C3 pocket reduced the selectivity, yielding a cis:trans ratio of about 82:18. nih.gov
Inverting selectivity: Most dramatically, substituting Phe182 with the much smaller alanine (Phe182Ala) significantly reduced steric bulk, leading to a reversal of stereoselectivity, with the trans-epoxide (formed via retention of configuration) becoming the predominant product (~13:87 cis:trans). nih.govnih.gov
These results demonstrate that specific enzyme-substrate contacts are responsible for driving the inversion of the C1 radical, forcing the C2 oxygen to attack from the "back-side" relative to the abstracted hydrogen, thereby directing the reaction towards the formation of the biologically active cis-fosfomycin. nih.govpsu.edu
Table 1: Effect of HppE Active Site Mutations on Epoxidation Stereoselectivity
| HppE Variant | Amino Acid Change | Substrate C3 Pocket | Resulting cis:trans Epoxide Ratio | Predominant Stereochemical Outcome |
| Wild-Type | None | Native | ~95:5 | Inversion |
| Leu193Phe | Leucine → Phenylalanine | More constrained | ~99:1 | Inversion |
| Leu120Phe | Leucine → Phenylalanine | Altered (product pocket) | ~82:18 | Inversion |
| Phe182Ala | Phenylalanine → Alanine | Less constrained | ~13:87 | Retention |
Substrate Promiscuity and Alternative Reaction Pathways
HppE exhibits a degree of substrate promiscuity, catalyzing distinct oxidative transformations on stereoisomers and structural isomers of its native substrate, (S)-2-HPP. These alternative reactions have been instrumental in elucidating the enzyme's catalytic mechanism.
Oxidation of (R)-2-Hydroxypropylphosphonate to 2-Oxopropylphosphonate
In addition to its native substrate, HppE can recognize and efficiently oxidize (R)-2-hydroxypropylphosphonate ((R)-HPP), the enantiomer of (S)-2-HPP. nih.gov Instead of epoxidation, the enzyme catalyzes a dehydrogenation reaction, converting (R)-HPP into 2-oxopropylphosphonate. nih.gov This catalytic versatility highlights that the regiochemistry of the initial hydrogen atom abstraction step is dictated by the stereochemistry of the substrate bound in the active site. nih.gov For (R)-HPP, the C2-H bond is positioned for abstraction by the reactive iron-oxygen species, leading to the formation of a ketone product rather than an epoxide. nih.gov
Enzyme-Catalyzed 1,2-Phosphono Migration with (R)-1-Hydroxypropylphosphonate
When HppE is incubated with the structural isomer (R)-1-hydroxypropylphosphonate ((R)-1-HPP), it catalyzes a chemically unprecedented 1,2-phosphono migration, yielding 2-phosphonopropanal. nih.govnih.gov This reaction involves the abstraction of a hydrogen atom from C2, and as discussed previously (Section 3.1.3.4), it was initially proposed to proceed via a C2 carbocation intermediate that facilitates the migration of the phosphonate group from C1 to C2. nih.govresearchgate.net This discovery of a novel C-P bond cleavage and rearrangement reaction added another layer to the known catalytic repertoire of HppE and provided a key tool for probing its mechanism. nih.gov
Cofactor Requirements
The catalytic activity of HppE is dependent on specific cofactors. It is a mononuclear non-heme iron enzyme, requiring Fe²⁺ in its active site to function. nih.govwikipedia.org For many years, HppE was thought to be an oxidase that used molecular oxygen (O₂) as its oxidizing cosubstrate. researchgate.net In this proposed mechanism, cofactors such as NADH and FMN were required by a partner reductase enzyme to supply the two additional electrons needed for the four-electron reduction of O₂ to water. nih.govresearchgate.net
However, more definitive recent studies have overturned this model, establishing that HppE is, in fact, a non-heme-iron peroxidase. researchgate.netnih.gov The true oxidizing cosubstrate is not O₂ but hydrogen peroxide (H₂O₂). researchgate.netnih.gov HppE catalyzes the reduction of H₂O₂ at the ferrous iron center to generate a highly reactive iron-oxo species (likely a ferryl intermediate) that is responsible for abstracting the hydrogen atom from the substrate, thereby initiating the catalytic cycle. nih.govnih.gov Therefore, the essential cofactors for the direct enzymatic transformation are Fe²⁺ and H₂O₂.
Structural Biology of Enzymes Interacting with this compound
The three-dimensional structure of HppE provides a blueprint for understanding its function. Through techniques such as X-ray crystallography, researchers have been able to visualize the enzyme at an atomic level, both in its unbound state and in complex with its substrate, offering profound insights into the catalytic process.
HppE (Fom4/Psf4) Structural Insights
HppE is a mononuclear non-heme iron-dependent enzyme that catalyzes the oxidative epoxidation of this compound. Its structure reveals key features that are essential for its catalytic activity.
At the heart of HppE's catalytic machinery is a mononuclear iron(II) center. This iron ion is coordinated by a conserved 2-His-1-carboxylate facial triad of amino acid residues. In HppE, this triad is composed of His138 , Glu142 , and His180 . This arrangement of ligands holds the iron in a specific orientation that leaves three coordination sites available for the binding of the substrate and molecular oxygen, which are essential for the catalytic reaction to proceed.
The binding of the substrate, this compound, to the active site iron can occur through different coordination modes. The two primary modes observed are monodentate and bidentate coordination.
Monodentate coordination involves the substrate binding to the iron center through a single atom.
Bidentate coordination , on the other hand, involves the substrate binding through two atoms. In the crystal structure of HppE in complex with its substrate (PDB entry 1ZZ8), the this compound is observed to bind in a bidentate fashion. rcsb.org This bidentate interaction is thought to play a crucial role in correctly positioning the substrate for the subsequent oxidative attack.
The specific mode of substrate binding is critical for catalysis as it influences the electronic properties of the iron center and the proximity of the substrate to the activated oxygen species.
Beyond the direct ligands to the iron center, other amino acid residues within the active site play crucial roles in substrate recognition, orientation, and catalysis. Mutational studies, where specific amino acids are replaced, have been instrumental in identifying these key players. For HppE, several residues have been identified as important for its activity and stereoselectivity.
One such critical residue is Lys23 , which is contributed from a neighboring subunit of the enzyme. This highlights the importance of the enzyme's quaternary structure for its function. While detailed mutational data for all the listed residues is not extensively available in the public domain, the strategic positions of these residues within the active site, as observed in crystallographic structures, suggest their involvement in fine-tuning the catalytic process. For instance, hydrophobic residues like Leu120 , Leu144 , Phe182 , and Leu193 likely contribute to a specific hydrophobic environment within the active site that is necessary for proper substrate binding and the exclusion of water molecules that could interfere with the reaction.
| Residue | Potential Role |
| Lys23 | Substrate binding and orientation (contributed by a partner subunit) |
| Leu120 | Hydrophobic interaction and active site architecture |
| Leu144 | Hydrophobic interaction and substrate positioning |
| Phe182 | Aromatic interaction and shaping of the active site pocket |
| Leu193 | Hydrophobic interaction and stabilization of the active site |
This table summarizes the likely roles of key active site residues based on their positions in the enzyme structure.
X-ray crystallography has been the primary tool for visualizing the interactions between HppE and its ligands. The resulting crystal structures provide static snapshots of different stages of the catalytic cycle. The structure of HppE in complex with its substrate, this compound, has been particularly informative.
Several crystal structures of HppE from different organisms and in various states have been deposited in the Protein Data Bank (PDB). These structures have been determined at high resolution, providing detailed atomic-level information.
| PDB ID | Description | Resolution (Å) | Key Insights |
| 1ZZ8 | Crystal Structure of Fe(II) HppE in Complex with this compound rcsb.orgpdbj.org | 2.30 | Reveals the bidentate binding mode of the substrate to the iron center. |
| 1ZZ9 | Apoenzyme structure of HppE | 2.00 | Provides a view of the enzyme's structure in the absence of the metal cofactor and substrate. |
| 2A2I | Native Fe(II)-bound form of HppE | 2.40 | Shows the structure of the enzyme with its iron cofactor before substrate binding. |
These crystallographic studies have been instrumental in proposing and evaluating potential reaction mechanisms for HppE. They have allowed researchers to understand how the enzyme recognizes and orients its substrate, activates molecular oxygen, and ultimately catalyzes the formation of the epoxide ring of fosfomycin. The structural data also provides a foundation for designing inhibitors of the enzyme, which could have therapeutic applications.
FomD Structural Insights
FomD is an enzyme crucial to the biosynthesis of fosfomycin, catalyzing the hydrolysis of cytidylyl this compound. Detailed structural analyses have provided significant insights into its catalytic mechanism.
Protein Fold: Barrel-like Structure with Twisted Antiparallel β-Sheet (DUF402 Domain)
The crystal structure of FomD reveals a distinct protein architecture characterized by a β-barrel fold. ebi.ac.uk This type of fold is formed when β-sheets twist and coil to form a closed, cylindrical structure resembling a barrel. nih.govnih.gov The core of the FomD structure is composed of a large, twisted antiparallel β-sheet. ebi.ac.uk In an antiparallel β-sheet, adjacent β-strands run in opposite directions, linked by hydrogen bonds between the main chain components. youtube.com This specific structural arrangement is a hallmark feature of proteins containing the Domain of Unknown Function 402 (DUF402). ebi.ac.ukuniprot.org While proteins with β-barrel structures are diverse in function, the consistent presence of this fold in the DUF402 family suggests a common evolutionary origin. nih.gov
Table 1: Structural Characteristics of the FomD Enzyme
| Feature | Description | Domain Classification |
| Overall Fold | β-barrel | DUF402 |
| Core Component | Large, twisted β-sheet | DUF402 |
| β-Sheet Arrangement | Antiparallel | DUF402 |
Metal Cation Binding Sites and Their Role in Phosphonate Activation
The catalytic activity of FomD is dependent on the presence of divalent metal cations, such as Manganese (Mn²⁺) or Cobalt (Co²⁺). ebi.ac.uk These metal ions are not merely structural components but play a direct and critical role in the catalytic mechanism, specifically in the activation of the phosphonate substrate. nih.govmultiarticlesjournal.com
The metal cation functions as a Lewis acid, coordinating with the oxygen atoms of the phosphonate group on the substrate. This interaction withdraws electron density from the phosphonate moiety, which in turn increases the electrophilicity of the central phosphorus atom. nih.govairo.co.in This "activation" makes the phosphorus atom significantly more susceptible to a nucleophilic attack, which is a key step in the hydrolysis reaction. nih.govairo.co.in Furthermore, metal ions are crucial for stabilizing the buildup of negative charge in the transition state of the phosphoryl transfer reaction, thereby lowering the activation energy of the reaction. airo.co.innih.gov The precise coordination of the metal ion within the active site correctly orients the substrate for catalysis.
The roles of metal ions in enzymatic catalysis can be summarized as:
Lewis Acid Catalysis : Activating the substrate for nucleophilic attack. nih.gov
Transition State Stabilization : Stabilizing negative charges during the reaction. airo.co.in
Substrate Binding : Assisting in the correct positioning of the substrate within the active site. airo.co.in
Molecular Recognition of Substrate and Catalytic Residues (e.g., Trp68, Tyr107)
The specificity of FomD for its substrate is governed by a precise network of interactions within the active site, involving key amino acid residues. Among these, specific tryptophan and tyrosine residues are implicated in the molecular recognition and catalytic processes.
Structural and biochemical analyses have identified a tyrosine residue as a key player in the catalytic mechanism. ebi.ac.uk This residue, proposed to be Tyr107, is positioned to activate a water molecule. By acting as a general base, the tyrosine residue abstracts a proton from the water molecule, generating a highly nucleophilic hydroxide ion. This hydroxide ion then initiates the attack on the activated phosphorus atom of the phosphonate substrate, leading to the cleavage of the phosphoester bond. ebi.ac.uk
Substrate recognition and binding are facilitated by other key residues within the active site. A residue such as Tryptophan (Trp68) is thought to contribute to the binding of the substrate through specific interactions, potentially involving stacking or hydrophobic interactions with the cytidine (B196190) monophosphate (CMP) portion of the substrate molecule. This precise molecular recognition ensures that the substrate is correctly oriented for the subsequent metal-ion coordination and nucleophilic attack catalyzed by the key tyrosine residue.
Advanced Research Methodologies and Engineering in S 2 Hydroxypropylphosphonate Studies
Computational Approaches in Mechanistic Elucidation
Computational chemistry has emerged as a powerful tool for investigating enzymatic reactions at a molecular level, offering insights that are often inaccessible through experimental methods alone. For (S)-2-hydroxypropylphosphonate, computational approaches have been instrumental in understanding the complex mechanisms of the enzymes involved in its conversion.
Computational Studies of Enzyme Reaction Mechanisms (e.g., HppE epoxidation)
The epoxidation of this compound ((S)-HPP) to fosfomycin (B1673569) is a critical step in the antibiotic's biosynthesis, catalyzed by the enzyme this compound epoxidase (HppE). Hybrid Density Functional Theory (DFT) quantum chemistry methods have been employed to unravel the intricate mechanism of this oxidative epoxidation. nih.gov Computational models of the HppE active site, based on its crystal structure with Fe(II) and (S)-HPP, have been constructed to explore plausible reaction pathways. nih.gov
These studies have indicated that the most probable mechanism for the reaction with the native substrate, (S)-HPP, involves the formation of a reactive Fe(III)-O•/Fe(IV)=O species. nih.gov This highly reactive intermediate is responsible for the initial cleavage of a C-H bond on the substrate. nih.gov Following this step, a process known as OH-rebound, which would lead to a hydroxylated product, is kinetically disfavored due to the rapid protonation of the OH ligand. nih.gov Consequently, the ring-closure to form the epoxide ring of fosfomycin is the energetically preferred pathway. nih.gov For the (R)-enantiomer of the substrate, which is oxidized to a keto product, computational studies have shown comparable energy barriers for C-H bond activation by both Fe(III)-O₂• and Fe(IV)=O species. nih.gov
These computational findings have been crucial in explaining the stereospecificity of the HppE enzyme and the distinct fates of the (S) and (R) enantiomers of its substrate.
Molecular Docking Simulations for Enzyme-Substrate Interactions
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This methodology has been applied to understand the interactions between substrates and enzymes in the fosfomycin biosynthetic pathway.
Crystallographic studies of HppE have revealed that the substrate, this compound, can bind to the active site's iron ion in two different configurations: a monodentate mode via a phosphonate-oxygen linkage and a bidentate coordination using both the 2-OH group and a phosphonate (B1237965) oxygen atom. utsa.edu To complement these structural data and to better understand the dominant binding mode in solution, spectroscopic techniques combined with molecular modeling can be utilized. For instance, studies using ¹⁷O-enriched (S)-HPP have provided evidence that both the hydroxyl and phosphonate groups bind to the Fe(II) ion simultaneously with an oxygen surrogate, suggesting that the chelated, bidentate binding mode is prevalent in solution. utsa.edu
Molecular docking simulations can further refine our understanding of these interactions by predicting the binding affinities and specific contacts between the substrate and active site residues. These simulations are essential for interpreting experimental data and for guiding further studies, such as site-directed mutagenesis, to probe the function of specific amino acid residues.
Integration of Computational Modeling in Enzyme Directed Evolution
Directed evolution is a powerful laboratory technique used to engineer enzymes with improved or novel properties. Computational modeling plays an increasingly important role in this process by guiding the design of mutant libraries and reducing the experimental screening effort. nih.gov By creating "smart libraries," computational approaches help to focus on mutations that are more likely to yield beneficial variants. nih.gov
For enzymes involved in this compound metabolism, such as HppE, computational tools can be used to identify key residues for mutagenesis. nih.gov For example, computational protocols can be designed to screen hundreds of mutants in silico by evaluating their folding stability and their ability to stabilize the transition state of the reaction. nih.gov This is often achieved through a combination of molecular dynamics (MD) simulations to assess protein stability and quantum mechanics (QM) calculations to evaluate catalytic activity. nih.gov
The integration of these computational workflows allows for the rapid identification of promising enzyme variants with enhanced catalytic functions, accelerating the development of biocatalysts for various applications. nih.gov This approach represents a synergistic combination of computational prediction and experimental validation to efficiently navigate the vast sequence space in search of improved enzymes. nih.gov
Isotopic Labeling and Stereochemical Probe Experiments
Isotopic labeling and stereochemical probes are sophisticated experimental techniques that provide detailed insights into the mechanisms and stereochemistry of enzymatic reactions. These methods have been fundamental in elucidating the biosynthetic pathway of fosfomycin from this compound.
Tracing Atomic Origins in Enzymatic Reactions (e.g., HppE, HEPD)
Isotopic labeling experiments have been crucial in determining the origin of atoms in the final fosfomycin product. Seminal studies in the field utilized isotopically labeled precursors to trace their incorporation into the antibiotic. These experiments have provided foundational knowledge about the key transformations in the biosynthetic pathway.
In the HppE-catalyzed epoxidation of this compound, a key finding from isotopic labeling studies is that the oxygen atom in the epoxide ring of fosfomycin originates from the hydroxyl group of the substrate, not from molecular oxygen. researchgate.net This was confirmed by experiments showing that the reaction of HppE with H₂¹⁸O₂ in H₂¹⁸O-enriched solvent does not lead to the incorporation of ¹⁸O into the fosfomycin product. nih.gov This result was critical in establishing that the reaction is an unusual 1,3-dehydrogenation of a secondary alcohol to form the epoxide. nih.gov
Furthermore, comparative studies with related enzymes, such as 2-hydroxyethylphosphonate dioxygenase (HEPD), have highlighted mechanistic differences. While HppE preferentially uses H₂O₂ as its cosubstrate, HEPD utilizes O₂ for its oxidative chemistry. nih.gov Isotopic labeling helps to dissect these distinct mechanisms of oxygen activation and incorporation in related phosphonate-metabolizing enzymes.
Chiral Methyl Analysis for Determining Stereochemical Course
Chiral methyl analysis is a powerful technique used to determine the stereochemical course of enzymatic reactions involving the transfer of a methyl group. This method has been applied to elucidate the stereochemistry of the methyl transfer step in fosfomycin biosynthesis. nih.gov
In the biosynthesis of fosfomycin, a methyl group is transferred to a precursor molecule. To determine the stereochemistry of this transfer, Streptomyces fradiae was fed with L-methionine containing a chirally labeled methyl group ([methyl-(S)]- and [methyl-(R)]-[methyl-D,T]-L-methionine). nih.gov The resulting fosfomycin was then chemically degraded to chiral sodium acetate, and the configuration of the chiral methyl group was determined enzymatically. nih.gov
The results showed that the methyl group transfer catalyzed by the radical SAM methyltransferase Fom3 proceeds with an inversion of configuration. nih.gov This finding provides critical insight into the mechanism of this key biosynthetic enzyme and demonstrates the power of chiral methyl analysis in unraveling the stereochemical details of complex enzymatic reactions.
Genomics and Biosynthetic Gene Cluster Analysis
The study of this compound and other phosphonate natural products has been significantly advanced by genomics and the analysis of biosynthetic gene clusters (BGCs). These approaches allow researchers to delve into the genetic blueprints of microorganisms to uncover the enzymatic machinery responsible for producing these unique compounds.
Genome Mining for Phosphonate Biosynthetic Pathways via pepM Gene Identification
A pivotal strategy in discovering new phosphonate biosynthetic pathways is genome mining, which often begins with the identification of the pepM gene. This gene encodes phosphoenolpyruvate (B93156) phosphonomutase, the enzyme that catalyzes the crucial first step in virtually all known phosphonate biosynthetic pathways: the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (B1221233) (PnPy). researchgate.net The presence of a pepM homolog in a microorganism's genome serves as a reliable genetic marker, indicating the potential for phosphonate production. researchgate.net
This pepM-guided approach has proven to be a powerful tool for identifying BGCs responsible for the synthesis of known phosphonates like fosfomycin and bialaphos, as well as for discovering entirely new phosphonate natural products. researchgate.net For instance, a large-scale screening of microorganisms for the presence of the pepM gene led to the identification of Streptomyces regensis WC-3744 as a producer of novel phosphonate compounds. nih.gov
Table 1: Key Gene in Phosphonate Biosynthetic Pathway Identification
| Gene | Encoded Enzyme | Function | Role in Genome Mining |
| pepM | Phosphoenolpyruvate phosphonomutase | Catalyzes the conversion of PEP to PnPy | Genetic marker for identifying potential phosphonate biosynthetic pathways |
Discovery and Characterization of Novel Phosphonate Compounds and Enzymes
Genome mining, guided by the presence of the pepM gene, has directly led to the discovery and isolation of novel phosphonate compounds. Following the identification of a pepM homolog in Streptomyces regensis, further analysis using techniques like ³¹P NMR revealed the presence of previously unidentified phosphonates in the culture medium. nih.gov This genomics-driven approach has successfully been used to isolate new compounds from various Streptomyces strains. researchgate.net
Beyond the discovery of new molecules, genomic analysis is crucial for identifying and characterizing the novel enzymes that constitute these biosynthetic pathways. For example, in the fosfomycin biosynthetic pathway, the enzyme FomD, containing a DUF402 domain, was identified through its gene's presence in the BGC. nih.gov Subsequent biochemical studies confirmed its role in the hydrolysis of cytidylyl this compound [(S)-HPP-CMP] to yield this compound ((S)-HPP). nih.gov Similarly, detailed analysis of microbial genomes has led to the discovery of new enzymes involved in phosphonate degradation, such as (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase (PbfA), which expands the known metabolic scope for these compounds. utsa.edunih.gov
Table 2: Examples of Novel Enzymes Discovered Through Genomic Analysis of Phosphonate Pathways
| Enzyme | Function | Organism/Pathway |
| FomD | Hydrolysis of (S)-HPP-CMP to (S)-HPP | Fosfomycin biosynthesis |
| PbfA | Elimination of ammonia from (R)-1-hydroxy-2-aminoethylphosphonate | Phosphonate degradation |
| Pmi1525 | Hydrolysis of organophosphonate and carboxylate esters | Proteus mirabilis HI4320 |
Analysis of Gene Neighborhoods and Evolutionary Divergence in Pathways
Once a BGC is identified, analyzing the "gene neighborhood"—the organization and function of genes surrounding the core biosynthetic genes—provides critical insights into the pathway's evolution and function. In the case of Streptomyces regensis, whole-genome sequencing revealed that the pepM homolog was the first gene in a potential 14-gene operon. nih.gov Furthermore, a divergent 10-gene operon located nearby was also predicted to be involved in phosphonate synthesis. nih.gov
Comparing these gene clusters across different organisms reveals both conserved elements and points of evolutionary divergence. For instance, the biosynthetic pathways for fosfomycin in Pseudomonas and Streptomyces species diverge from the common intermediate phosphonopyruvate (PnPy) but later reconverge at the production of (S)-2-HPP. johnshopkins.edu This analysis of gene neighborhoods helps to understand how nature has mixed and matched enzymatic reactions to create a diverse array of phosphonate compounds. johnshopkins.edu
Chemoenzymatic Synthesis and Enzyme Engineering
The synergy between chemical synthesis and enzymatic catalysis, known as chemoenzymatic synthesis, offers powerful tools for studying and producing this compound and its derivatives. This approach, combined with enzyme engineering, allows for the creation of novel molecules for mechanistic studies and the development of efficient production strategies.
Chemoenzymatic Production of this compound Analogs for Mechanistic Studies
The synthesis of substrate analogs is a cornerstone of mechanistic enzymology, providing insights into an enzyme's specificity, catalytic mechanism, and structure-function relationships. Phosphonate analogs, which are stable mimics of phosphate (B84403) esters, are particularly useful for studying enzymes involved in phosphate metabolism. nih.gov
In the context of this compound, the enzyme this compound epoxidase (HppE) is a key target for such studies. HppE catalyzes the final step in fosfomycin biosynthesis, the epoxidation of (S)-2-HPP. nih.gov To probe the mechanism of HppE, researchers have chemically synthesized a range of HPP analogs. utsa.edu These synthetic probes, including structural and stereoisomers, are used to investigate how the enzyme recognizes its substrate and catalyzes the complex oxidation reaction. utsa.eduresearchgate.net For example, studies with cyclopropyl- and methylenecyclopropyl-containing analogs of HPP have provided experimental evidence for the involvement of radical intermediates in the HppE-catalyzed reaction. nih.gov This chemoenzymatic approach, where chemical synthesis provides the analogs and enzymatic assays reveal their effects, is crucial for elucidating the intricate details of enzyme catalysis. nih.govunivie.ac.at
Enantioconvergent Conversion Strategies for Racemic Substrates
Enantioconvergent synthesis is an efficient strategy that converts a racemic starting material into a single, highly enantioenriched product, potentially achieving a theoretical yield of 100%. researchgate.net This approach is particularly valuable in pharmaceutical and biotechnological production where a specific stereoisomer is required.
A potential enantioconvergent strategy for the production of (S)-2-HPP has been proposed based on the substrate flexibility of enzymes in the fosfomycin biosynthetic pathway. nih.gov The enzyme HppE, which converts (S)-2-HPP to fosfomycin, can also recognize the "unnatural" enantiomer, (R)-2-HPP. nih.gov However, instead of epoxidation, HppE catalyzes the dehydrogenation of (R)-2-HPP to produce 2-oxopropylphosphonate (2-OPP). nih.govmdpi.com
In a separate pathway found in Pseudomonas, an enzyme called Psf3, an NADPH-dependent dehydrogenase, has been shown to reduce 2-OPP specifically to (S)-2-HPP. nih.gov The combined activities of an HppE-like enzyme (such as Psf4 from Pseudomonas) and Psf3 could therefore be exploited in a biocatalytic system. In this proposed strategy, a racemic mixture of 2-HPP could be used as the starting material. The HppE-like enzyme would convert the (R)-2-HPP portion of the racemate to 2-OPP, which would then be reduced by Psf3 to form the desired (S)-2-HPP, thus funneling both enantiomers from the starting material into a single enantiopure product. nih.gov
Table 3: Enzymes Involved in a Proposed Enantioconvergent Pathway to (S)-2-HPP
| Enzyme | Native Substrate | Reaction on Racemic 2-HPP | Product |
| HppE (or homolog Psf4) | (S)-2-HPP | Acts on (R)-2-HPP | 2-Oxopropylphosphonate (2-OPP) |
| Psf3 | 2-OPP | Acts on 2-OPP (from HppE reaction) | (S)-2-HPP |
Directed Evolution and Repurposing of Enzymes for Novel Transformations (e.g., HppE for C(sp3)-H Fluorination)
The field of biocatalysis has seen significant advancements through the application of directed evolution, a powerful technique for engineering enzymes with novel or enhanced functionalities. This methodology mimics the process of natural selection in a laboratory setting to evolve proteins with desired properties. Site-directed mutagenesis, a key tool in this process, allows for specific and intentional changes to the DNA sequence of a gene, enabling the investigation of the structure and biological activity of the resulting protein molecules. wikipedia.orgnih.gov This approach is instrumental in creating enzymes with improved catalytic activities, stability, and substrate specificity. researchgate.net
Synthetic Strategies for Enantiomerically Enriched Aminopropylphosphonates and Hydroxypropylphosphonates
The synthesis of enantiomerically enriched aminopropylphosphonates and hydroxypropylphosphonates is a critical area of research, as these compounds are important building blocks for various biologically active molecules. Efficient synthetic strategies have been developed that focus on achieving high enantiomeric purity.
A prominent strategy involves the use of N-protected (aziridin-2-yl)methylphosphonates as key starting materials. The high strain of the three-membered aziridine ring allows for highly regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This method provides a versatile platform for the introduction of different functional groups.
The general retrosynthesis of these enantiomerically enriched aminophosphonates is depicted in the following table:
| Target Compound | Key Intermediate | Synthetic Approach |
| (R)- and (S)-diethyl 2-amino-3-hydroxypropylphosphonates | (R)- and (S)-N-Bn-(aziridin-2-yl)methylphosphonates | Regiospecific ring-opening with glacial acetic acid. |
| (R)- and (S)-2,3-diaminopropylphosphonates | (R)- and (S)-N-Bn-(aziridin-2-yl)methylphosphonates | Regiospecific ring-opening with trimethylsilyl azide followed by reduction. |
| (R)- and (S)-2-(N-Boc-amino)propylphosphonates | (R)- and (S)-N-Boc-(aziridin-2-yl)methylphosphonates | Direct regiospecific hydrogenolysis. |
The synthesis of the required enantiomerically enriched (aziridin-2-yl)methylphosphonate precursors begins with racemic 2,3-epoxypropylphosphonate. A key step is the hydrolytic kinetic resolution (HKR) of this racemic epoxide using Jacobsen's complexes as chiral catalysts to obtain the desired (S)- and (R)-enantiomers with high enantiomeric excess.
The subsequent steps involve the ring-opening of the epoxide with sodium azide to form an azido-hydroxypropylphosphonate, which is then transformed into the corresponding N-protected (aziridin-2-yl)methylphosphonate. These intermediates are then subjected to regioselective ring-opening reactions to yield the target enantiomerically enriched aminopropylphosphonates and hydroxypropylphosphonates.
For example, the treatment of N-benzyl-(aziridin-2-yl)methylphosphonate with acetic acid leads to the formation of the corresponding 2-(N-Bn-amino)-3-acetoxypropylphosphonate as the sole product. In another example, reaction with trimethylsilyl azide followed by reduction of the resulting azido group yields the desired 2,3-diaminopropylphosphonate.
Future Research Directions in S 2 Hydroxypropylphosphonate Biology and Chemistry
Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes
The biosynthesis of fosfomycin (B1673569), for which (S)-2-HPP is the direct precursor, occurs through two distinct, convergent pathways in Streptomyces and Pseudomonas species. illinois.edunih.govpnas.org While the pathway in Streptomyces is now largely understood, particularly after the characterization of FomD, the enzyme that hydrolyzes cytidylyl (S)-2-hydroxypropylphosphonate ((S)-HPP-CMP) to (S)-2-HPP, the pseudomonad pathway still contains unconfirmed steps. researchgate.netresearcher.lifeacs.org
In Pseudomonas syringae, the pathway initiates with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a step shared with the Streptomyces pathway. osti.govnih.gov From there, the pathways diverge significantly. nih.govnih.gov Recent research has successfully identified and characterized the final two enzymes in the P. syringae pathway: the reductase Psf3, which converts 2-oxopropylphosphonate (2-OPP) to (S)-2-HPP, and the epoxidase Psf4 (an HppE homolog), which transforms (S)-2-HPP into fosfomycin. osti.govnih.govillinois.edu However, the enzymatic steps that convert early intermediates like phosphonomethylmalate (Pmm) into 2-OPP remain to be biochemically validated. illinois.educore.ac.uk Systematic evaluation of the remaining genes in the Pseudomonas fosfomycin biosynthetic gene cluster is necessary to fully reconstruct the pathway. pnas.org This research will not only complete our understanding of fosfomycin biosynthesis but may also uncover novel enzymatic reactions and provide insights into the convergent evolution of these complex metabolic routes. illinois.edunih.gov
In-depth Mechanistic Investigations of Complex Enzymatic Transformations
The biosynthetic pathway of (S)-2-HPP involves several enzymes that catalyze chemically unprecedented and complex transformations, warranting deeper mechanistic study.
This compound Epoxidase (HppE): This mononuclear non-heme iron enzyme catalyzes the final step, the conversion of (S)-2-HPP to fosfomycin. proquest.comuniprot.org Unlike typical oxygenases, HppE catalyzes an unusual dehydrogenation, where the epoxide oxygen originates from the substrate's hydroxyl group rather than from molecular oxygen. nih.govresearchgate.netresearchgate.net Mechanistic studies have shown it functions as a peroxidase, utilizing hydrogen peroxide to generate a potent ferryl (Fe(IV)=O) intermediate that initiates the reaction. nih.gov Further investigation into HppE has revealed a remarkable catalytic promiscuity; when presented with the alternative substrate (R)-1-hydroxypropylphosphonate, the enzyme catalyzes a "biologically unprecedented 1,2-phosphono migration" reaction. researchgate.netnih.gov This alternative reaction is proposed to proceed through a carbocation intermediate, a rarity for this class of enzymes. researchgate.netnih.gov Further structural and kinetic studies are needed to fully understand the factors that control this catalytic plasticity and the precise mechanism of both the epoxidation and the phosphono-migration reactions.
Fom3 Methyltransferase: This enzyme, found in the Streptomyces pathway, is a class B radical S-adenosylmethionine (SAM) and cobalamin-dependent methyltransferase. researchgate.netacs.org It stereospecifically methylates cytidylyl-2-hydroxyethylphosphonate to form the C-methylated backbone of (S)-2-HPP's precursor. researchgate.netresearchgate.net While it is hypothesized that a 5'-deoxyadenosyl radical abstracts a hydrogen atom to initiate the reaction, the detailed mechanistic steps of this complex radical-mediated methyl transfer remain elusive. researchgate.net
Phosphoenolpyruvate Mutase (Ppm): As the entry point for nearly all phosphonate (B1237965) biosynthetic pathways, Ppm catalyzes the thermodynamically challenging intramolecular rearrangement of PEP to PnPy. nih.govmicrobiologyresearch.orgresearchgate.net The mechanism is thought to be a pericyclic rearrangement, but ambiguities remain. researchgate.net A more profound understanding of how Ppm overcomes the significant energy barrier to form a stable C-P bond could inform the design of novel enzyme inhibitors or catalysts.
Expanding the Repertoire of Phosphonate-Related Biocatalysis
Enzymes from phosphonate biosynthetic pathways exhibit significant potential as versatile tools for biocatalysis, owing to their unique chemistries and often broad substrate tolerance. core.ac.uknih.gov
Future research should focus on exploring and harnessing this potential. For instance, the HppE enzyme's ability to catalyze distinct reactions like epoxidation and C-P bond migration based on substrate structure could be exploited to synthesize novel phosphonate compounds. researchgate.netnih.gov Enzymes from other phosphonate pathways also show great promise. DhpI, a phosphonate O-methyltransferase, has demonstrated low substrate specificity, successfully methylating the clinically relevant compounds fosfomycin and fosmidomycin. pnas.org This activity is valuable as esterification can improve the bioavailability of phosphonate drugs. pnas.org Similarly, the ATP-grasp ligase PnaC and the peptide synthase DhpH-C are highly promiscuous, capable of ligating various amino acids to phosphonate cores, enabling the biocatalytic production of diverse phosphonopeptides with potential antimicrobial activities. rsc.orgresearchgate.netwiley.com A systematic approach to substrate profiling and protein engineering of these and other phosphonate-related enzymes could significantly expand the biocatalysis toolbox for creating valuable, chemically complex molecules. mdpi.comnih.govmdpi.com
Bioengineering Applications for the Production of Novel Phosphonates and Derivatives
The unique enzymes involved in (S)-2-HPP metabolism provide a rich foundation for bioengineering applications aimed at producing novel phosphonate antibiotics and other derivatives. The discovery of new enzymes and pathways expands the available catalytic repertoire for designing synthetic metabolic routes. illinois.edupnas.org
A key strategy involves combining enzymes from different pathways or organisms. A notable example is the development of an enantioconvergent process that combines Psf3 and Psf4 from Pseudomonas. nih.govnih.gov In this system, Psf4 oxidizes the "wrong" enantiomer, (R)-2-HPP, to 2-OPP, which is then reduced by Psf3 to the "correct" (S)-2-HPP substrate, allowing for the theoretical complete conversion of a racemic mixture of 2-HPP into fosfomycin. nih.govnih.gov This approach showcases how understanding enzyme stereospecificity can lead to highly efficient production systems.
Furthermore, the substrate promiscuity of enzymes like the methyltransferase Fom3 and the ligase PnaC can be harnessed in engineered pathways to generate libraries of new phosphonate compounds. researchgate.netresearchgate.net By introducing these enzymes into engineered microbial hosts and feeding them with various precursor analogues, it is possible to produce a wide array of novel phosphonates. Directed evolution and rational protein design can further tailor these enzymes to accept non-native substrates or enhance their catalytic efficiency, paving the way for the sustainable production of next-generation phosphonate-based therapeutics and agrochemicals. nih.gov
常见问题
Q. Synthetic Routes :
- Biocatalytic : Use of recombinant HppE or related enzymes for stereospecific hydroxylation.
- Chemical : Asymmetric catalysis with chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts.
Key Challenge : Competing racemization during phosphonate ester hydrolysis. Mitigate this by using mild deprotection conditions (e.g., TMSBr in CH₂Cl₂ at −78°C) .
How do researchers reconcile conflicting data on HppE’s reaction mechanism?
Disagreements persist on whether HppE operates via a "rebound" mechanism (common in cytochrome P450s) or a direct oxygen insertion. To address this:
- Use radical-trapping agents (e.g., TEMPO) to detect transient carbon-centered radicals.
- Perform isotope-effect studies (²H/¹H, ¹⁸O/¹⁶O) to distinguish between hydrogen abstraction and oxygen transfer steps .
What safety protocols are critical when handling 2S-HPP or its analogs?
- Toxicity : While 2S-HPP itself is not well-studied, phosphonate esters often exhibit neurotoxicity. Use gloveboxes for air-sensitive derivatives.
- Waste Disposal : Neutralize phosphonate-containing waste with Ca(OH)₂ to precipitate phosphate salts .
How can computational methods enhance 2S-HPP research?
- MD Simulations : To map substrate-enzyme dynamics (e.g., GROMACS for HppE-2S-HPP interactions).
- QM/MM Calculations : To model the Fe(IV)=O intermediate’s electronic structure and reactivity .
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